

Application Note: Chromium-51 Release Assay for Measuring Cell-Mediated Cytotoxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium-52

Cat. No.: B577009

[Get Quote](#)

Introduction

The chromium-51 release assay is a highly sensitive and widely used method for quantifying cell-mediated cytotoxicity. This technique involves labeling target cells with radioactive sodium chromate ($\text{Na}_2^{51}\text{CrO}_4$). When the target cells' membranes are damaged by cytotoxic effector cells (like Natural Killer cells or Cytotoxic T Lymphocytes), the entrapped ^{51}Cr is released into the supernatant. The amount of ^{51}Cr released is directly proportional to the extent of cell lysis, providing a quantitative measure of cytotoxic activity.

Principle of the Assay

Target cells are incubated with ^{51}Cr , which passively diffuses across the cell membrane. Inside the cell, the chromate (CrO_4^{2-}) is reduced to the chromic ion (Cr^{3+}) and binds to intracellular proteins, effectively trapping it within the cell. When cytotoxic effector cells recognize and lyse the labeled target cells, these intracellular proteins with the bound ^{51}Cr are released into the culture medium. By measuring the radioactivity of the supernatant, the percentage of specific cell lysis can be calculated.

Applications

- Immunology: Assessing the cytotoxic activity of NK cells and CTLs.
- Cancer Research: Evaluating the efficacy of immunotherapies and chemotherapeutic agents that induce cell-mediated cytotoxicity.

- Drug Development: Screening compounds that modulate immune cell function.

Experimental Protocol

Materials

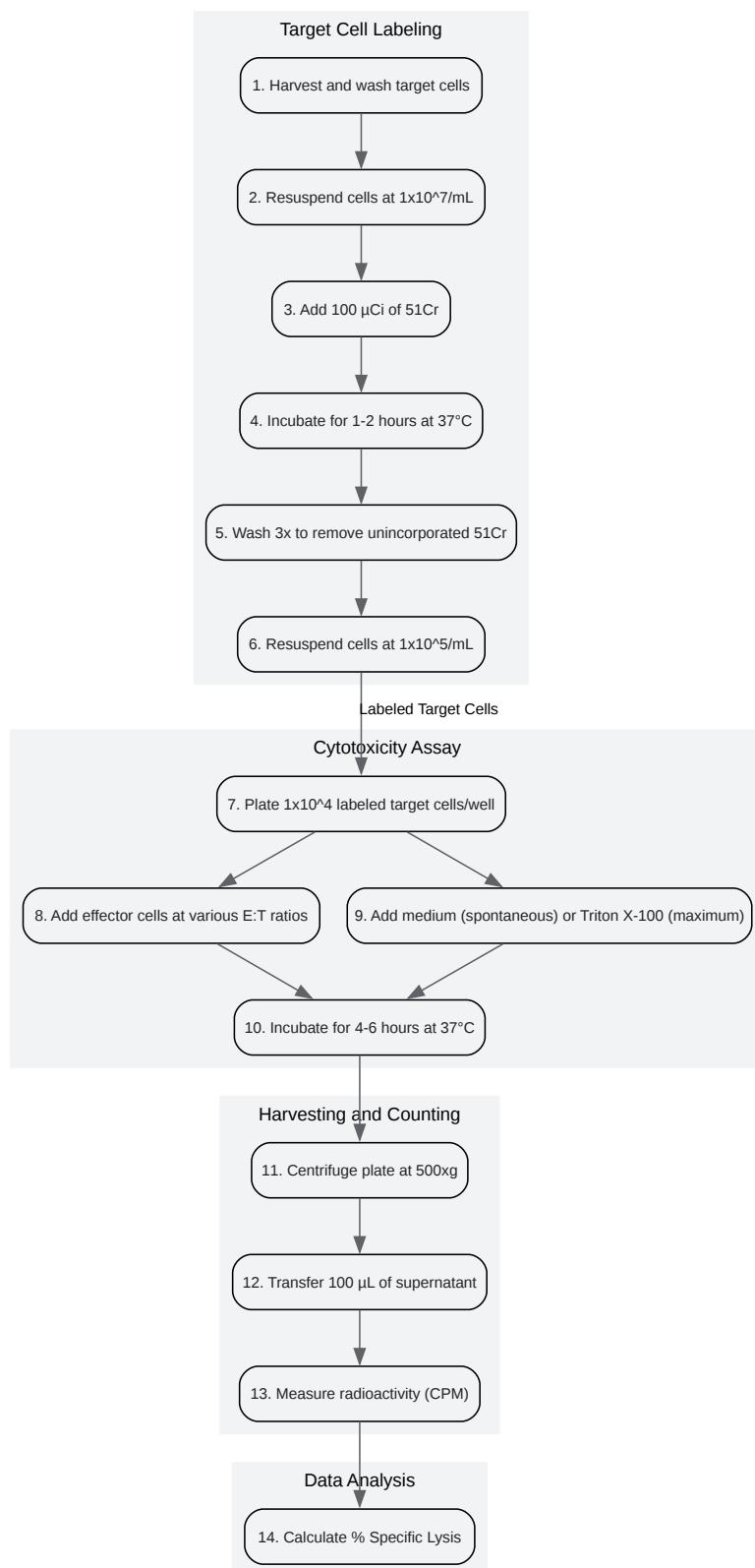
- Target cells
- Effector cells
- Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
- Fetal Bovine Serum (FBS)
- Sodium Chromate (^{51}Cr) solution
- 96-well V-bottom plates
- Centrifuge
- Gamma counter
- Triton X-100 (10% solution) for maximum release control
- PBS (Phosphate Buffered Saline)

Procedure

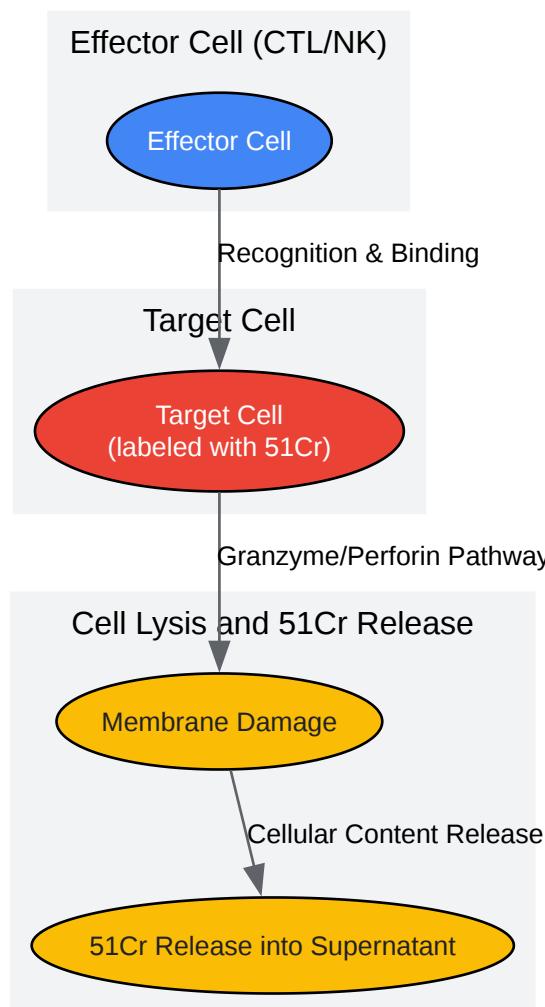
- Target Cell Labeling:
 - Resuspend target cells at a concentration of 1×10^7 cells/mL in complete medium.
 - Add 100 μCi of ^{51}Cr per 1×10^7 cells.
 - Incubate for 1-2 hours at 37°C in a humidified CO_2 incubator, gently mixing every 30 minutes.
 - Wash the labeled cells three times with 10 mL of complete medium to remove unincorporated ^{51}Cr . Centrifuge at $250 \times g$ for 5 minutes for each wash.

- Resuspend the final cell pellet in complete medium at a concentration of 1×10^5 cells/mL.
- Cytotoxicity Assay:
 - Plate 100 μL of the labeled target cell suspension (1×10^4 cells) into each well of a 96-well V-bottom plate.
 - Add 100 μL of effector cell suspension at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
 - For the spontaneous release control, add 100 μL of medium instead of effector cells.
 - For the maximum release control, add 100 μL of 10% Triton X-100 solution instead of effector cells.
 - Incubate the plate for 4-6 hours at 37°C in a humidified CO₂ incubator.
- Harvesting and Counting:
 - Centrifuge the plate at 500 x g for 10 minutes.
 - Carefully transfer 100 μL of the supernatant from each well to a corresponding tube for gamma counting.
 - Measure the radioactivity (counts per minute, CPM) of each sample using a gamma counter.

Data Analysis


The percentage of specific lysis is calculated using the following formula:

$$\% \text{ Specific Lysis} = [(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$$


Quantitative Data Summary

Parameter	Value	Notes
Target Cell Concentration for Labeling	1×10^7 cells/mL	Optimal for efficient labeling.
^{51}Cr Concentration	100 μCi per 1×10^7 cells	Ensure sufficient radioactivity for detection.
Incubation Time for Labeling	1-2 hours	Allows for adequate uptake of ^{51}Cr .
Target Cell Plating Density	1×10^4 cells/well	A standard density for 96-well plates.
Incubation Time for Cytotoxicity Assay	4-6 hours	Typical duration for observing significant lysis.
Spontaneous Release	<10% of Maximum Release	A low spontaneous release is indicative of healthy target cells.
Maximum Release	>80% of Total Counts	Ensures complete lysis for an accurate control.

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Chromium-51 release assay.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Note: Chromium-51 Release Assay for Measuring Cell-Mediated Cytotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b577009#protocol-for-labeling-target-cells-with-chromium-52\]](https://www.benchchem.com/product/b577009#protocol-for-labeling-target-cells-with-chromium-52)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com